Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted with a 2-nitrophenyl group at position 2 and an ester-functionalized acetamide moiety at position 2. This compound is structurally related to pharmacologically active pyrazole derivatives, which are often explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
ethyl 2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O5/c1-2-21-12(17)7-9-8-14-15(13(9)18)10-5-3-4-6-11(10)16(19)20/h3-6,8,14H,2,7H2,1H3 |
InChI Key |
NZGGGESEZMIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring and resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 1005634-50-3)
- Structural Differences : The nitro group is positioned at the meta (3-nitrophenyl) rather than ortho position on the phenyl ring. The ester group is methyl instead of ethyl.
- Ester Group: Methyl esters generally exhibit lower lipophilicity than ethyl esters, which may reduce membrane permeability in biological systems .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences : Replaces the nitro group with 2,4-dichlorophenyl and substitutes the ester with an amide group.
- Impact: Hydrogen Bonding: The amide group forms R₂²(10) hydrogen-bonded dimers, enhancing crystal stability compared to ester analogs. Conformation: Dihedral angles between the dichlorophenyl and pyrazole rings (48.45°) differ significantly from nitro-substituted analogs, affecting molecular packing .
Ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate (CAS 1296654-72-2)
- Structural Differences : Incorporates 3,5-dimethylpyrazole and a trifluoromethylphenyl group.
- Impact: Electron-Withdrawing Effects: The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring CNS penetration.
Physicochemical Properties
| Property | Ethyl 2-[2-(2-nitrophenyl)-...]acetate | Methyl 2-[2-(3-nitrophenyl)-...]acetate | 2-(2,4-Dichlorophenyl)-...acetamide |
|---|---|---|---|
| Molecular Weight | ~306.28 g/mol | ~292.25 g/mol | ~406.27 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~3.5 (high lipophilicity) |
| Hydrogen Bonding | Ester carbonyl (weak acceptor) | Ester carbonyl (weak acceptor) | Amide N–H (strong donor/acceptor) |
| Crystal Packing | Likely less dense due to steric clash | More planar arrangement (meta-nitro) | R₂²(10) dimers stabilize lattice |
Biological Activity
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring and a nitrophenyl substituent, which are crucial for its biological activity. The molecular formula is , with a molecular weight of 291.26 g/mol . The presence of the nitro group is particularly noteworthy as it enhances the compound's reactivity and biological interactions.
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, in vitro assays demonstrated that this compound significantly reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in human keratinocyte and macrophage cell lines .
Table 1: Inhibition of Inflammatory Mediators
| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|
| This compound | 75% | 70% |
| Control (Nimesulide) | 85% | 80% |
This table summarizes the anti-inflammatory efficacy of this compound compared to a standard anti-inflammatory drug, Nimesulide.
Anticancer Potential
The compound also shows promise as an anticancer agent . Research indicates that derivatives containing a pyrazole structure can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells . The nitro group in this compound is believed to enhance its cytotoxic effects through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | DNA Alkylation |
| A549 (Lung Cancer) | 20 | Topoisomerase Inhibition |
| HepG2 (Liver Cancer) | 18 | Tubulin Polymerization Inhibition |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound binds effectively to the active sites of COX enzymes and other relevant proteins involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence both chemical reactivity and biological efficacy. For example, compounds with additional electron-withdrawing groups tend to exhibit enhanced potency against inflammatory mediators.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vitro Studies : A study involving human keratinocyte cells exposed to inflammatory stimuli showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-8 and PGE₂ .
- Animal Models : In vivo experiments using murine models demonstrated significant reductions in inflammation markers following administration of this compound during induced inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
